1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-methylcyclohexyl group
Preparation Methods
The synthesis of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation Reaction: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Functional Group Transformation:
Industrial Production: Industrial production methods may involve large-scale cyclopropanation reactions followed by purification processes to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and enantioselective reactions.
Medicine: Potential therapeutic applications are being explored due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain energy can influence the compound’s reactivity and binding affinity to these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:
1-(Cyclohexyl)cyclopropane-1-carboxylic acid: Lacks the methyl group on the cyclohexyl ring, resulting in different steric and electronic properties.
1-(4-Ethylcyclohexyl)cyclopropane-1-carboxylic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
1-(4-Methylcyclohexyl)cyclopropane-1-methanol: The carboxylic acid group is replaced by a hydroxyl group, leading to different chemical and physical properties.
Properties
IUPAC Name |
1-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVYTABCUKRCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.